

An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine

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Compound of Interest

Compound Name: 2-Methyl-n-propyl-1-propanamine

Cat. No.: B1596598

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-n-propyl-1-propanamine, also known by its IUPAC name 2-methyl-N-propylpropan-1-amine and CAS number 39190-66-4, is a secondary amine with potential applications in organic synthesis and as an intermediate for pharmacologically active compounds. This document provides a comprehensive overview of its chemical properties, known synthesis methods, and potential, albeit largely unexplored, applications. Due to a notable lack of extensive research, this guide also highlights the current gaps in the scientific literature regarding its detailed biological activity and historical discovery.

Introduction

2-Methyl-n-propyl-1-propanamine is a simple aliphatic secondary amine. Its structure, featuring a propyl group attached to the nitrogen of an isobutylamine backbone, gives it specific physicochemical properties that make it a target for chemical synthesis and a potential building block in drug discovery. While related compounds have found applications in various fields, dedicated research on **2-Methyl-n-propyl-1-propanamine** remains limited. This guide aims to consolidate the available technical information for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-Methyl-n-propyl-1-propanamine** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
IUPAC Name	2-methyl-N-propylpropan-1-amine	PubChem
CAS Number	39190-66-4	PubChem[1]
Molecular Formula	C ₇ H ₁₇ N	Advanced ChemBlocks[2]
Molecular Weight	115.22 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid	EvitaChem[3]
Odor	Characteristic amine odor	EvitaChem[3]
Boiling Point	Approximately 130 °C	EvitaChem[3]
Solubility	Soluble in water and organic solvents	EvitaChem[3]
LogP	2.07	PubChem[1]

History and Discovery

The historical details surrounding the discovery and first synthesis of **2-Methyl-n-propyl-1-propanamine** are not well-documented in publicly available scientific literature. While the compound is commercially available and its synthesis is achievable through established chemical reactions, the specific individuals, dates, and initial purpose of its creation are not readily found in historical records.

Synthesis

The most common and efficient method for the synthesis of **2-Methyl-n-propyl-1-propanamine** is through reductive amination.[3]

Experimental Protocol: Reductive Amination

This process involves two main steps: the formation of an imine from isobutyraldehyde and n-propylamine, followed by the reduction of this imine to the target secondary amine.

Materials:

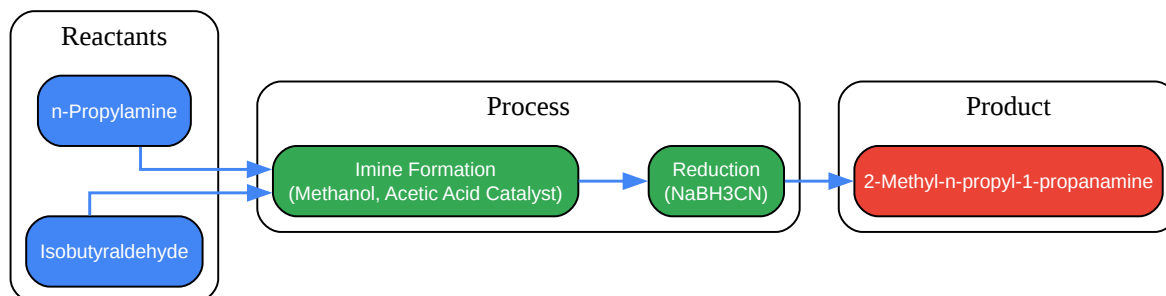
- Isobutyraldehyde
- n-Propylamine
- Sodium cyanoborohydride (NaBH_3CN) or another suitable reducing agent (e.g., lithium aluminum hydride)
- Methanol or other suitable solvent
- Glacial acetic acid (as a catalyst)
- Diethyl ether or other extraction solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle

Procedure:

- Imine Formation:
 - In a round-bottom flask, dissolve isobutyraldehyde in methanol.
 - Add an equimolar amount of n-propylamine to the solution.
 - Add a catalytic amount of glacial acetic acid to the mixture.
 - Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add a slight excess of sodium cyanoborohydride to the cooled solution. The temperature should be maintained below 20°C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding water.
 - Remove the methanol under reduced pressure.
 - Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude **2-Methyl-n-propyl-1-propanamine** can be purified by fractional distillation under reduced pressure.

A diagram of the synthesis workflow is provided below.



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Fig. 1: Reductive amination synthesis workflow.

Biological Activity and Mechanism of Action

There is a significant lack of published data on the specific biological activity and mechanism of action of **2-Methyl-n-propyl-1-propanamine**. While its chemical structure suggests potential interactions with biological systems, particularly those involving amines, no dedicated pharmacological studies have been found.

A Chinese patent (CN105085278A) describes the synthesis of more complex molecules, specifically 2-methyl-1-substituted phenyl-2-propanamine derivatives, which serve as intermediates in the preparation of β 2-adrenergic receptor agonists.[4] This suggests that the isobutylamine moiety can be incorporated into pharmacologically active compounds. However, this does not provide direct evidence of the biological activity of **2-Methyl-n-propyl-1-propanamine** itself.

Given the absence of experimental data, any discussion of signaling pathways would be purely speculative.

Applications and Future Research

The primary current application of **2-Methyl-n-propyl-1-propanamine** appears to be as a chemical intermediate in organic synthesis.[3] Its potential as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries, warrants further investigation.

Future research should focus on:

- **Pharmacological Screening:** A broad-based screening of **2-Methyl-n-propyl-1-propanamine** against various biological targets could uncover potential therapeutic applications.
- **Toxicological Studies:** A thorough evaluation of its toxicological profile is necessary to ensure its safety in any potential application.
- **Derivatization and SAR Studies:** Synthesizing and testing derivatives of **2-Methyl-n-propyl-1-propanamine** could lead to the discovery of novel compounds with enhanced biological activity.

Conclusion

2-Methyl-n-propyl-1-propanamine is a readily synthesizable secondary amine with defined chemical and physical properties. However, a comprehensive understanding of its history, biological activity, and full potential remains elusive due to a lack of dedicated research. This technical guide consolidates the currently available information and highlights the significant opportunities for future investigation into this compound. Researchers and drug development professionals are encouraged to explore the untapped potential of **2-Methyl-n-propyl-1-propanamine** in their respective fields.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596598#discovery-and-history-of-2-methyl-n-propyl-1-propanamine]

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